6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a spirocyclic azaspiro[2.5]octane core. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed by the reaction of a suitable aziridine with a cyclohexanone derivative under basic conditions. This step results in the formation of the azaspiro[2.5]octane core.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced by reacting the azaspiro[2.5]octane core with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the spirocyclic core.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Deprotection Reactions: Trifluoroacetic acid (TFA), methanol.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Products: Various substituted azaspiro[2.5]octane derivatives.
Deprotected Products: 6-azaspiro[2.5]octane-1-carboxylic acid.
Oxidation and Reduction Products: Modified azaspiro[2.5]octane derivatives with different oxidation states.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability, while the chlorine atom and spirocyclic core enable the compound to undergo various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid: Similar structure but lacks the chlorine atom.
6-[(Tert-butoxy)carbonyl]-1-oxa-6-azaspiro[2.5]octane-1-carboxylic acid: Contains an oxygen atom in place of the chlorine atom.
6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid: Contains a cyano group instead of the chlorine atom.
Uniqueness
The presence of the chlorine atom in 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid imparts unique reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C13H20ClNO4 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H20ClNO4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8-13(12,14)9(16)17/h4-8H2,1-3H3,(H,16,17) |
InChI Key |
ZUVOPUKXTHNWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.